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Compound of Interest

Compound Name: beta-Terpinyl acetate

Cat. No.: B158437 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

beta-terpinyl acetate (CAS No: 10198-23-9), a naturally occurring monoterpenoid ester.[1]

The information presented herein is essential for the identification, characterization, and quality

control of this compound in research and industrial applications, including the flavor, fragrance,

and pharmaceutical industries.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for beta-terpinyl acetate, including

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The following tables provide predicted ¹H and ¹³C NMR data for beta-terpinyl
acetate.

Table 1: ¹H NMR Spectroscopic Data for Beta-Terpinyl Acetate (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.72 s 1H H-10a

4.68 s 1H H-10b

2.05 m 1H H-4

1.98 s 3H H-12 (CH₃-COO)

1.85 - 1.95 m 2H Cyclohexyl CH₂

1.68 s 3H H-9 (CH₃-C=)

1.45 - 1.60 m 4H Cyclohexyl CH₂

1.43 s 3H H-7 (CH₃-C-O)

Table 2: ¹³C NMR Spectroscopic Data for Beta-Terpinyl Acetate (Predicted)

Chemical Shift (δ) ppm Carbon Atom Assignment

170.5 C-11 (C=O)

148.9 C-8

109.2 C-10

82.5 C-1

44.5 C-4

35.0 Cyclohexyl CH₂

27.2 Cyclohexyl CH₂

24.1 C-7

22.3 C-12

20.8 C-9

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of beta-terpinyl acetate is characterized by the presence of a strong carbonyl

stretch from the ester group and various C-H and C-O stretches.

Table 3: Characteristic IR Absorption Bands for Beta-Terpinyl Acetate

Wavenumber (cm⁻¹) Intensity Assignment

2960-2850 Strong C-H (alkane) stretching

1735 Strong C=O (ester) stretching

1450 Medium C-H bending

1370 Medium C-H bending

1240 Strong C-O (ester) stretching

1020 Medium C-O stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its

fragments, which aids in determining its molecular weight and elemental composition. The

mass spectrum of beta-terpinyl acetate shows a molecular ion peak and characteristic

fragmentation patterns.

Table 4: Mass Spectrometry Data for Beta-Terpinyl Acetate

m/z Relative Intensity (%) Assignment

43 99.99 [CH₃CO]⁺

93 91.37 [C₇H₉]⁺

68 60.91 [C₅H₈]⁺

136 49.09 [M - CH₃COOH]⁺

107 48.06 [C₈H₁₁]⁺

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b158437?utm_src=pdf-body
https://www.benchchem.com/product/b158437?utm_src=pdf-body
https://www.benchchem.com/product/b158437?utm_src=pdf-body
https://www.benchchem.com/product/b158437?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of beta-terpinyl acetate (typically 5-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of a

reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR

spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

Data Acquisition:

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a

sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5

seconds, and a spectral width that encompasses all proton signals.

¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. A

larger number of scans is usually required due to the lower natural abundance of the ¹³C

isotope.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are

referenced to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like beta-terpinyl acetate, a neat spectrum can be

obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the

spectrum.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the

sample is placed in the beam path, and the sample spectrum is acquired. The instrument
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typically scans over a range of 4000 to 400 cm⁻¹.

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to produce the final transmittance or absorbance

spectrum.

Mass Spectrometry (MS)
Sample Introduction: For a volatile compound like beta-terpinyl acetate, Gas

Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is

injected into a gas chromatograph, where it is vaporized and separated from other

components.

Instrumentation: The outlet of the GC column is coupled to the ion source of a mass

spectrometer.

Ionization: Electron Ionization (EI) is a common method used for the analysis of terpenes. In

EI, the sample molecules are bombarded with a high-energy electron beam, causing them to

ionize and fragment.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like beta-terpinyl acetate.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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